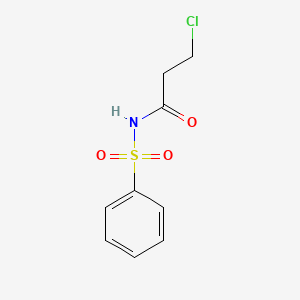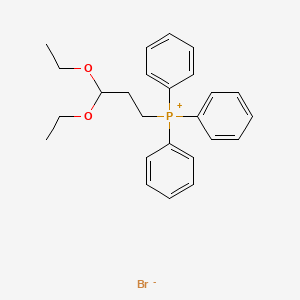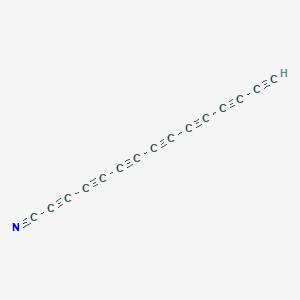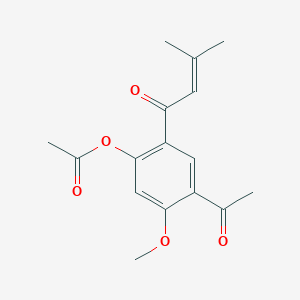
2-Heptylpropane-1,3-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptylpropane-1,3-dithiol is an organic compound characterized by the presence of two thiol groups attached to a propane backbone with a heptyl substituent. This compound is part of the dithiol family, which is known for its significant reactivity due to the presence of thiol groups.
准备方法
Synthetic Routes and Reaction Conditions
2-Heptylpropane-1,3-dithiol can be synthesized through the reaction of 1,3-propanedithiol with heptyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol groups, followed by nucleophilic substitution with the heptyl halide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
2-Heptylpropane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol groups.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are commonly used.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers.
科学研究应用
2-Heptylpropane-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a reagent for the protection of carbonyl compounds and in the synthesis of complex organic molecules.
Biology: Employed in the study of redox reactions and thiol-disulfide exchange processes.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 2-heptylpropane-1,3-dithiol involves the reactivity of its thiol groups. These groups can form disulfide bonds through oxidation, which can be reversed by reduction. This redox activity is crucial in various biochemical processes, including enzyme function and cellular signaling . The thiol groups can also act as nucleophiles, participating in substitution reactions with electrophiles .
相似化合物的比较
Similar Compounds
1,3-Propanedithiol: A simpler dithiol with similar reactivity but without the heptyl substituent.
1,2-Ethanedithiol: Another dithiol with a shorter carbon chain and different reactivity profile.
Lipoic Acid: A naturally occurring dithiol with significant biological importance.
Uniqueness
2-Heptylpropane-1,3-dithiol is unique due to the presence of the heptyl group, which imparts different physical and chemical properties compared to other dithiols.
属性
CAS 编号 |
86103-38-0 |
|---|---|
分子式 |
C10H22S2 |
分子量 |
206.4 g/mol |
IUPAC 名称 |
2-heptylpropane-1,3-dithiol |
InChI |
InChI=1S/C10H22S2/c1-2-3-4-5-6-7-10(8-11)9-12/h10-12H,2-9H2,1H3 |
InChI 键 |
NTYVCZOYSCSJFC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(CS)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)



![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)


![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)

![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

